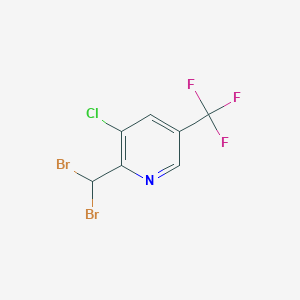
3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine
概要
説明
Chemical compounds like “3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine” belong to a class of organic compounds known as halogenated pyridines . These are aromatic compounds containing a pyridine ring which is substituted at one or more positions by a halogen.
Synthesis Analysis
The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen into an organic compound . The specifics of the synthesis would depend on the exact structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the positions of the halogen atoms on the pyridine ring. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving halogenated pyridines can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .科学的研究の応用
Pyridine Derivative in Pesticide Synthesis
3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine, a fluorine-containing pyridine derivative, is primarily utilized in the synthesis of pesticides. Various synthesis methods and processes have been reviewed and studied, highlighting its significance in modern agrochemicals (Lu Xin-xin, 2006).
Intermediates in Pharmaceuticals and Agrochemicals
This compound also serves as an intermediate in pharmaceuticals, agrochemicals, and biochemicals, especially in herbicide production. The study and development trends of its synthesis methods reinforce its utility across various chemical sectors (Li Zheng-xiong, 2004).
Role in Asymmetric Crystal Structure
In the fungicide fluazinam, this pyridine derivative contributes to the asymmetric unit, demonstrating a specific dihedral angle crucial for the crystal structure. This structural role underlines its importance in complex chemical formations (Youngeun Jeon et al., 2013).
Halogen Substitution in Chemical Reactions
The compound has been a focus in studies involving halogen shuffling in pyridines. It undergoes neat conversion and isomerization, serving as a starting material for various electrophilic substitutions, highlighting its versatility in chemical manipulations (F. Mongin et al., 1998).
Process Development in Organic Synthesis
Its use extends to the field of organic process research and development, particularly in the mono- and dicarbonylation processes of dichloropyridines. This showcases its role in developing and scaling up sophisticated synthetic processes (R. Crettaz et al., 2001).
Synthesis Reaction Principles
The principles of its synthesis reactions have been analyzed, offering insights into the feasibility and challenges of chlorination and fluorination in pyridine derivatives. This research provides a deeper understanding of its chemical behavior (Liu Guang-shen, 2014).
Antimicrobial Activities and DNA Interaction
Investigations into its antimicrobial activities and interactions with DNA highlight its potential applications in biochemistry and pharmaceutical research. The structural and spectroscopic properties of this pyridine derivative have been characterized, opening avenues for further exploration in these fields (M. Evecen et al., 2017).
作用機序
Target of Action
The primary target of 3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine is the HCV NS5B thumb pocket 2 . This target plays a crucial role in the replication of the Hepatitis C virus (HCV), making it a key point of intervention for antiviral treatments .
Mode of Action
3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine acts as an allosteric inhibitor . It binds to the HCV NS5B thumb pocket 2, causing conformational changes that inhibit the function of this protein . This prevents the replication of the virus, thereby halting the progression of the disease .
Biochemical Pathways
The compound’s action primarily affects the HCV replication pathway . By inhibiting the NS5B protein, it disrupts the replication of the viral RNA, which is a critical step in the life cycle of the virus . The downstream effects include a reduction in viral load and potentially, the alleviation of disease symptoms .
Pharmacokinetics
Its physical properties suggest that it is slightly soluble in water , which could impact its absorption and distribution in the body
Result of Action
The molecular effect of 3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine’s action is the inhibition of HCV NS5B, leading to a decrease in viral replication . On a cellular level, this could result in a reduction of the viral load within infected cells . The overall effect is a potential decrease in the progression of HCV-related diseases .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClF3N/c8-6(9)5-4(10)1-3(2-14-5)7(11,12)13/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQINVZVCOAFRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1407052.png)
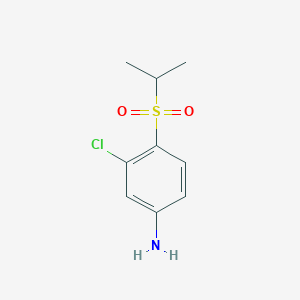

![3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1407055.png)
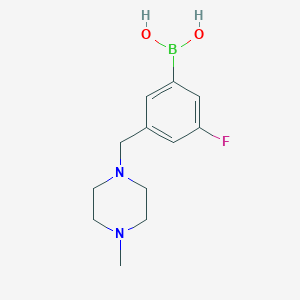
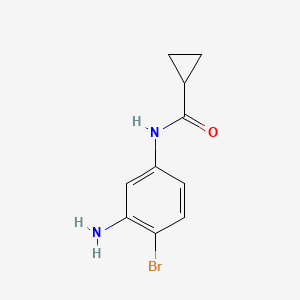
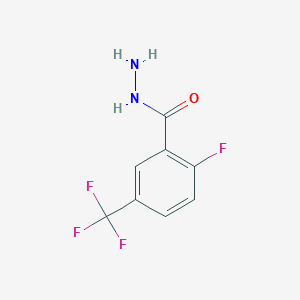

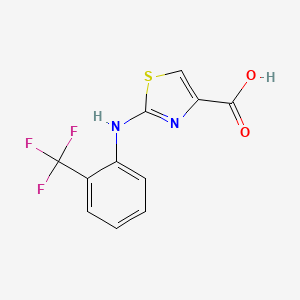
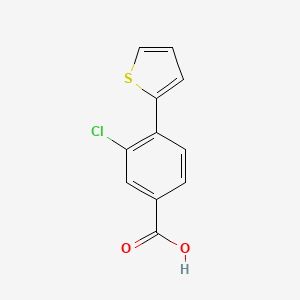
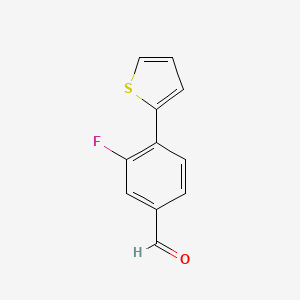

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)